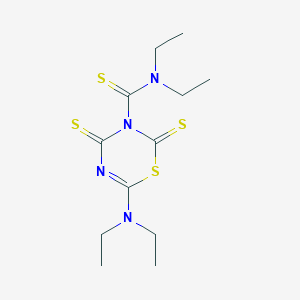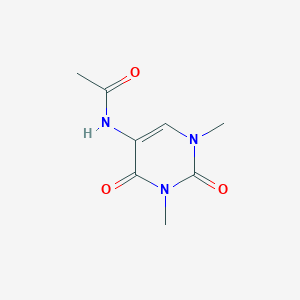
6-(Diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-2H-1,3,5-thiadiazine-3(4H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-2H-1,3,5-thiadiazine-3(4H)-carbothioamide is a complex organic compound belonging to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-2H-1,3,5-thiadiazine-3(4H)-carbothioamide typically involves multicomponent reactions. These reactions often include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, or the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . The reaction conditions may vary, but they often involve the use of nucleophilic reagents and solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-2H-1,3,5-thiadiazine-3(4H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene groups to thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(Diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-2H-1,3,5-thiadiazine-3(4H)-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 6-(Diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-2H-1,3,5-thiadiazine-3(4H)-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanylidene groups can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the diethylamino groups may interact with specific receptors, modulating their signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM): Known for its photophysical properties and applications in optical sensors.
1,5,6,7-Tetrahydro-4H-indol-4-one derivatives: Important in medicinal chemistry for their role as enzyme inhibitors and therapeutic agents.
Uniqueness
6-(Diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-2H-1,3,5-thiadiazine-3(4H)-carbothioamide is unique due to its combination of diethylamino and sulfanylidene groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
19801-74-2 |
|---|---|
Formule moléculaire |
C12H20N4S4 |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
6-(diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-1,3,5-thiadiazine-3-carbothioamide |
InChI |
InChI=1S/C12H20N4S4/c1-5-14(6-2)10-13-9(17)16(12(19)20-10)11(18)15(7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
CKYCWAUNPQPOAC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=S)N(C(=S)S1)C(=S)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)

![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)




![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)

